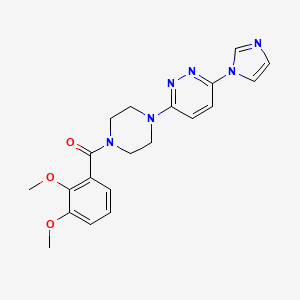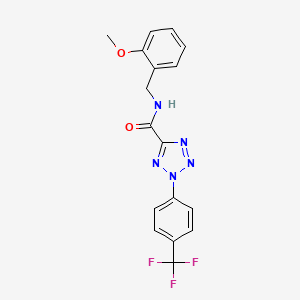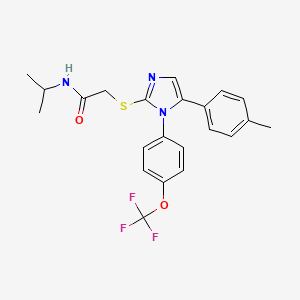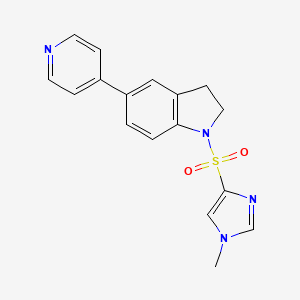![molecular formula C20H16ClN3O2S2 B2861730 N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111026-27-7](/img/structure/B2861730.png)
N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O2S2 and its molecular weight is 429.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act as inhibitors of various kinases involved in tumor growth and proliferation. For instance, compounds like erlotinib and gefitinib, which are quinazoline derivatives, are approved for treating lung and pancreatic cancers . The specific compound may similarly exhibit anticancer activity by interfering with cell signaling pathways.
Antibacterial Agents
The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazoline derivatives have shown promise as antibacterial agents due to their ability to inhibit bacterial growth and proliferation . The compound’s potential antibacterial activity could be explored further to develop novel treatments for resistant bacterial infections.
Antifungal Applications
Quinazolines and their derivatives have demonstrated significant antifungal activity. This makes them valuable in the research and development of new antifungal drugs, especially in the face of rising antifungal resistance . The compound’s structure could be optimized to enhance its efficacy against fungal pathogens.
Anti-inflammatory Properties
Quinazoline derivatives are known to possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases . The compound could be investigated for its potential to reduce inflammation in various disease models.
Anticonvulsant Effects
Research has indicated that quinazoline derivatives can have anticonvulsant effects, which are useful in the treatment of epilepsy and other seizure disorders . The compound’s efficacy as an anticonvulsant could be an area of interest for neurological research.
Antiviral Research
Quinazoline derivatives have been explored for their antiviral activities, including against HIV . The compound could be part of studies aimed at discovering new antiviral drugs that can inhibit viral replication or entry into host cells.
Antitubercular Activity
Given the structural similarity to other quinazoline derivatives that have shown antitubercular activity, this compound could be a candidate for developing new treatments against tuberculosis .
Antioxidant Potential
Quinazolines have also been associated with antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . The compound’s antioxidant capacity could be quantified and utilized in various therapeutic contexts.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c1-11-2-7-15-14(10-11)18(25)23-17-16(28-20(27)24(15)17)19(26)22-9-8-12-3-5-13(21)6-4-12/h2-7,10H,8-9H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCIZTUZIAXNLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Tert-butylbenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B2861647.png)

![2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2861649.png)


![N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B2861653.png)
![Methyl 3-[{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861654.png)




![1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2861663.png)
![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)
